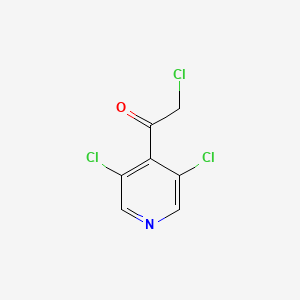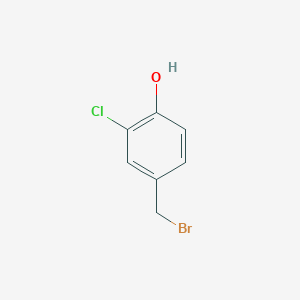
4-(Bromomethyl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-chlorophenol is an organic compound characterized by a bromomethyl group attached to the fourth position and a chlorine atom attached to the second position of a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-chlorophenol typically involves the bromination of 2-chlorophenol. One common method is the reaction of 2-chlorophenol with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes using bromine or NBS. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, with careful control of temperature and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted phenols.
- Oxidation reactions produce quinones or other oxidized phenolic compounds.
- Reduction reactions result in the formation of methyl-substituted phenols.
Scientific Research Applications
4-(Bromomethyl)-2-chlorophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chlorophenol involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-(Bromomethyl)phenol: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-4-methylphenol: Contains a methyl group instead of a bromomethyl group, affecting its chemical behavior.
4-(Chloromethyl)-2-chlorophenol:
Uniqueness: 4-(Bromomethyl)-2-chlorophenol is unique due to the presence of both bromomethyl and chlorine substituents on the phenol ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H6BrClO |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
4-(bromomethyl)-2-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4H2 |
InChI Key |
DAYKHHBVVMRITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B15146946.png)

![tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B15146971.png)
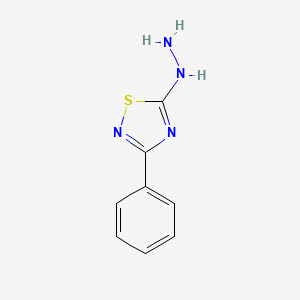
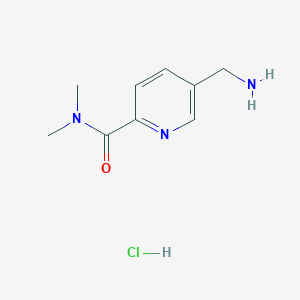
![Methyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B15146983.png)

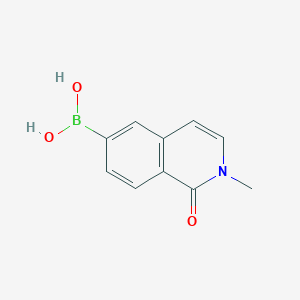
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
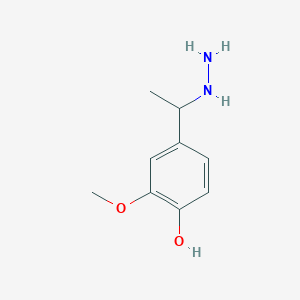
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
